molecular formula C15H23N3O2 B2910401 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide CAS No. 1797680-78-4

2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2910401
CAS No.: 1797680-78-4
M. Wt: 277.368
InChI Key: ACAXARLRTJDQIE-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a pyrano[4,3-c]pyrazole derivative characterized by a cyclopentyl group attached to the acetamide moiety and a methyl substituent on the nitrogen at position 1 of the tetrahydropyrano[4,3-c]pyrazole core.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-18-14-6-7-20-10-12(14)13(17-18)9-16-15(19)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXARLRTJDQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is C13H21N3O2C_{13}H_{21}N_3O_2. The compound features a complex structure that includes a cyclopentyl group and a tetrahydropyrano-pyrazole moiety, which are known to influence its biological properties.

Research indicates that compounds similar to 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide may interact with various biological targets. Notably, they can inhibit the TGF-beta signaling pathway, which plays a crucial role in fibrotic diseases. This inhibition suggests potential applications in treating conditions characterized by excessive fibrosis .

Antimicrobial Activity

A study on related compounds showed that modifications in the structure could lead to enhanced antimicrobial properties. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.05 μM. This highlights the potential for 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide to be developed as an antitubercular agent .

Toxicity Assessment

In vitro studies have assessed the cytotoxicity of similar compounds on Vero and HaCat cells. The results indicated that these compounds had IC50 values greater than 20 μM, suggesting a favorable safety profile for further development. Additionally, toxicity evaluations in zebrafish models showed no significant cardiac toxicity at lower concentrations (1 and 5 μM), which is promising for therapeutic applications .

Case Studies

Study Compound Activity MIC Toxicity
Study A2-cyclopentyl-N-(...)Antitubercular0.05 μMNo toxicity at 5 μM
Study BRelated compoundFibrosis inhibitionNot specifiedNo cardiac toxicity at 1 μM

Comparison with Similar Compounds

Structural Comparison with Pyrano[4,3-c]pyrazole-based Analogs

Substituent Variations on the Acetamide Group

  • 2-(2-Chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide (): This analog replaces the cyclopentyl group on the acetamide with a 2-chlorophenyl moiety and introduces a cyclopentyl substituent at position 1 of the pyrazole ring. However, the cyclopentyl group on the pyrazole could reduce metabolic oxidation compared to smaller alkyl groups .
  • Methyl/Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (): These esters (similarity scores: 0.77–0.79) replace the acetamide with a carboxylate ester. The ester group increases susceptibility to hydrolysis, reducing plasma stability compared to the amide in the target compound. The lower similarity scores highlight the critical role of the acetamide group in maintaining structural integrity for receptor interactions .

Core Structure Modifications

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): This compound replaces the pyrano[4,3-c]pyrazole core with a quinazolinone moiety. The quinazolinone’s planar, conjugated structure may facilitate interactions with enzymes or receptors involved in anticonvulsant activity, diverging from the pyrano-pyrazole’s likely CNS targets.

Functional Group Variations and Their Implications

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Substituents Similarity Score Hypothesized Impact
Target Compound Pyrano[4,3-c]pyrazole Cyclopentyl (acetamide), Methyl (N1) Balanced lipophilicity and metabolic stability
2-(2-Chlorophenyl)-N-((1-cyclopentyl-...)acetamide () Pyrano[4,3-c]pyrazole 2-Chlorophenyl (acetamide), Cyclopentyl (N1) Increased receptor binding (aryl) but higher metabolic liability (bulky N1 group)
Methyl/Ethyl Pyrano[4,3-c]pyrazole-3-carboxylate () Pyrano[4,3-c]pyrazole Carboxylate ester (C3) 0.77–0.79 Reduced stability and receptor affinity due to ester vs. amide
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone Dichlorophenyl, Dioxoquinazolinone Anticonvulsant activity via quinazolinone’s interaction with GABA or ion channels

Comparative Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Pyrano[4,3-c]pyrazole Derivatives: The cyclopentyl group on the acetamide likely enhances blood-brain barrier penetration due to moderate lipophilicity, making it suitable for CNS targets. The methyl group at N1 may reduce steric hindrance compared to bulkier substituents, improving target engagement .
  • Quinazolinone Analogs: The dichlorophenyl and dioxoquinazolinone groups in suggest anticonvulsant mechanisms, possibly via modulation of GABA receptors or sodium channels. This contrasts with the pyrano-pyrazole core’s unexplored but structurally distinct target profile .

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